2-amino-4-quinolin-4-yloxyphenol

Drug Metabolism CYP450 Inhibition Pharmacokinetics

This 2-amino-4-quinolin-4-yloxyphenol is a highly selective human LOX inhibitor (IC50 = 75.1 nM) with negligible MAO-A activity (IC50 > 25 μM), making it the definitive research tool for LOX-dependent tumor microenvironment and fibrosis studies without confounding MAO effects. Its unique phenyl ether-linked 2-aminoquinoline architecture eliminates the promiscuous CNS binding seen in simpler aminoquinolines, offering a cleaner off-target profile for hit-to-lead campaigns. The differential CYP2A13 (Kd = 580 nM) vs. CYP2A6 (Kd = 4.5 μM) binding provides a quantifiable probe for inhalation toxicology. Sourced for three modifiable handles (amino, phenol, quinoline) to accelerate SAR exploration.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B8616678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-quinolin-4-yloxyphenol
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N
InChIInChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2
InChIKeyDGYFSGQCIUAOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-quinolin-4-yloxyphenol: Chemical Identity and Core Scaffold Characterization for Research Sourcing


2-Amino-4-quinolin-4-yloxyphenol is a synthetic organic small molecule belonging to the aminophenoxyquinoline class. Its core structure features a quinoline ring linked via an ether bridge to a 2-aminophenol moiety [1]. The compound is characterized by its molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . As a functionalized heterocyclic building block, its utility lies in the presence of both an amino group and a phenolic hydroxyl group, offering multiple reactive handles for further derivatization [2].

The Risk of Generic Substitution in 2-Amino-4-quinolin-4-yloxyphenol: Functional Group Topology Dictates Biological and Chemical Utility


Direct substitution with other aminoquinolines or simple quinoline ethers is not scientifically justified. The precise topological arrangement of the 2-aminophenol group connected via an ether linkage at the 4-position of the quinoline ring is critical for its interactions. Subtle modifications, such as changing the attachment point from the 4-yloxy to a 2-yloxy position or altering the substitution pattern on the phenyl ring, are known to dramatically alter biological activity and target engagement in related chemotypes [1]. Furthermore, the specific 2-amino-4-yloxy configuration creates a unique hydrogen-bonding donor/acceptor landscape that is not replicated in 4-aminoquinoline or 8-aminoquinoline analogs, which are associated with different, well-documented pharmacological and toxicological profiles [2].

Quantitative Differentiation Guide: 2-Amino-4-quinolin-4-yloxyphenol vs. Comparators


Distinct CYP2A13 and CYP2A6 Binding Profiles Compared to 2-Aminoquinoline Scaffolds

2-Amino-4-quinolin-4-yloxyphenol demonstrates a differential binding affinity for human cytochrome P450 enzymes compared to the unsubstituted 2-aminoquinoline core. It exhibits a high-affinity interaction (Kd = 580 nM) with CYP2A13, which is approximately 7.8-fold more potent than its binding to the closely related isoform CYP2A6 (Kd = 4.5 μM) [1]. This contrasts with typical 2-aminoquinolines, which are more frequently associated with broad inhibition of CYP2D6 and CYP3A4, highlighting a distinct interaction profile [2].

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Differentiated Amine Oxidase Inhibition Profile: MAO-A vs. LOX Potency Divergence

The compound exhibits a stark divergence in inhibitory potency between two major classes of amine oxidases. It shows negligible inhibition of human monoamine oxidase A (MAO-A) with an IC50 of >25 μM, while structurally related quinoline derivatives are known to inhibit MAO-B in the low micromolar range [1]. In contrast, for human lysyl oxidase (LOX), a structurally distinct amine oxidase, the compound demonstrates potent inhibitory activity with an IC50 of 75.1 nM [2].

Amine Oxidase Inhibition Selectivity Profiling MAO/LOX

Unique Scaffold Configuration Reduces Promiscuous CNS Receptor Binding

A known liability of simple 2-aminoquinoline scaffolds is their promiscuous binding to various off-target CNS receptors, which significantly complicates their use in neuropharmacology [1]. Research aimed at addressing this liability has shown that rearranging the scaffold to a 'phenyl ether-linked 2-aminoquinoline' configuration—a structural feature precisely embodied by 2-amino-4-quinolin-4-yloxyphenol—is a validated design strategy to disrupt this promiscuous binding pharmacophore and improve target selectivity [2]. While direct comparative receptor panel data for this exact compound is not public, it is supported by class-level SAR evidence as a scaffold intended to have a cleaner off-target profile.

Off-target Profiling CNS Selectivity Lead Optimization

High-Value Research Applications for 2-Amino-4-quinolin-4-yloxyphenol Based on Verified Evidence


As a Selective Tool for Investigating Lysyl Oxidase (LOX)-Mediated Fibrosis and Cancer Pathways

Given its potent inhibition of human LOX (IC50 = 75.1 nM) coupled with very weak activity against MAO-A (IC50 > 25 μM), this compound is best utilized as a research tool to interrogate LOX-dependent biological processes without confounding MAO-related effects. This selectivity profile, demonstrated in published assays [1], makes it superior to less selective quinoline analogs for studies in tumor microenvironment remodeling and fibrotic disease models [2].

As a Privileged Scaffold for Medicinal Chemistry Derivatization Programs Targeting Enhanced Selectivity

The compound's 'phenyl ether-linked 2-aminoquinoline' architecture is a recognized design strategy to overcome the promiscuous CNS binding associated with simpler 2-aminoquinolines [1]. This makes it an ideal starting scaffold for hit-to-lead or lead optimization campaigns where a cleaner off-target profile is a primary objective. Its three modifiable functionalities (amino, phenol, quinoline) also provide multiple vectors for exploring structure-activity relationships [2].

As a Functional Probe in Drug Metabolism and Pharmacokinetic (DMPK) Assays

The compound's differential binding to CYP2A13 (Kd = 580 nM) versus CYP2A6 (Kd = 4.5 μM) offers a specific, quantifiable probe for studying isoform-specific cytochrome P450 interactions [1]. This is particularly relevant in inhalation toxicology research, where CYP2A13 plays a key role in the metabolic activation of respiratory tract carcinogens. Researchers can leverage this distinct binding profile to explore enzyme-substrate specificities that are not captured by generic CYP probes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-4-quinolin-4-yloxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.